tylosin tartrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

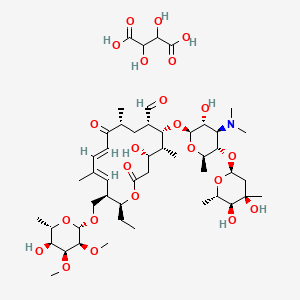

tylosin tartrate is a complex organic compound with a multifaceted structure. This compound is notable for its intricate arrangement of hydroxyl groups, oxan rings, and various functional groups, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions The initial step typically involves the formation of the oxan rings through cyclization reactions

Industrial Production Methods

Industrial production of this compound is challenging due to its complexity. It often involves the use of advanced techniques such as multi-step synthesis, chromatography for purification, and high-performance liquid chromatography (HPLC) for quality control. The process requires stringent conditions to ensure the correct stereochemistry and purity of the final product.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Tylosin tartrate undergoes pH-dependent hydrolysis, forming distinct degradation products:

-

Acidic Hydrolysis : Below pH 4, the mycarose sugar moiety is cleaved, yielding desmycosin (tylosin B), which retains partial antibacterial activity .

-

Alkaline Degradation : At neutral to alkaline pH, aldol condensation forms tylosin aldol (TAD), a less active derivative .

Photodegradation Reactions

Photolysis studies reveal significant degradation pathways mediated by reactive oxygen species (ROS):

Direct vs. Indirect Photolysis

| Process | Rate Constant (s⁻¹) | Key Contributors | Efficiency |

|---|---|---|---|

| Direct UV exposure | 9.4×10−5 | UV-C light (254 nm) | Negligible degradation |

| H₂O₂-assisted | 2.18×10−4 | Hydroxyl radicals (- OH) | Moderate |

| Photo-Fenton | 2.96×10−4 | Fe²⁺/H₂O₂ under UV | High |

| Humic acid-mediated | 1.31×10−3 | Singlet oxygen (¹O₂) | Highest |

-

ROS Interaction : Humic acid enhances degradation by generating singlet oxygen (k=4.79×105M−1s−1) and hydroxyl radicals (k=5.27×109M−1s−1) .

-

Photoproducts : Isotylosin A alcohol (isoTA1) and isotylosin A aldol (isoTA2) are identified as major photodegradants .

Acid-Base Reactions

This compound (pKa=7.73) exhibits pH-dependent solubility and ionization:

-

Protonation : At physiological pH (7.4), the dimethylamino group remains protonated, enhancing water solubility .

-

Deprotonation : Under alkaline conditions, deprotonation reduces solubility, favoring precipitation.

Oxidation-Reduction Reactions

While this compound is stable under ambient conditions, it reacts with strong oxidizing agents (e.g., peroxides, hypochlorites), leading to:

Complexation Reactions

This compound forms coordination complexes with divalent metal ions (e.g., Mg²⁺, Ca²⁺), altering its:

-

Solubility : Enhanced in hard water due to chelation.

-

Stability : Metal binding reduces hydrolysis rates in aqueous solutions.

Stability Under Environmental Conditions

Key Takeaways

-

Hydrolysis and photolysis dominate this compound’s degradation, with ROS-mediated pathways being most efficient.

-

Stability is highly pH-sensitive, necessitating controlled formulations for veterinary use.

-

Environmental persistence is limited by humic acid and sunlight, reducing ecological toxicity .

Wissenschaftliche Forschungsanwendungen

Aquaculture Applications

Tylosin tartrate has shown significant effectiveness in treating bacterial infections in fish, particularly in species such as the olive flounder (Paralichthys olivaceus). Research indicates that this compound can effectively combat pathogens like Streptococcus parauberis, leading to high survival rates in infected fish.

- Case Study : A study demonstrated that intramuscular administration of this compound resulted in a 90% survival rate in infected olive flounder without causing hematological or histopathological side effects. The drug's pharmacokinetic profile revealed extensive distribution in body fluids due to its high lipid solubility and significant plasma protein binding .

Livestock Applications

In livestock, this compound is commonly used as an in-feed antimicrobial agent to prevent infections and improve growth rates. It is particularly effective against respiratory and digestive tract infections caused by sensitive bacteria.

- Resistance Studies : A meta-analysis examined the impact of tylosin on antimicrobial resistance in beef cattle. Results indicated a potential increase in macrolide-resistant Enterococcus species following prolonged tylosin administration. However, the overall effect on other bacteria was mixed, with some studies showing no significant increase in resistance .

Pharmacokinetics and Bioavailability

The pharmacokinetic properties of this compound have been extensively studied across different animal species, including chickens and turkeys.

- Comparative Pharmacokinetics : Research has shown that this compound has a higher oral bioavailability compared to tylosin phosphate when administered to chickens. The calculated bioavailability for this compound was approximately 25.78%, indicating better absorption characteristics .

- Age-Dependent Pharmacokinetics : In turkeys, studies have indicated that the pharmacokinetics of tylosin change with age, affecting clearance rates and elimination half-lives. For instance, the elimination half-life increased from 1.03 hours to 2.96 hours as the birds matured .

Stability and Residue Studies

Stability studies have assessed the degradation of this compound in various formulations and its residues in edible tissues.

- Residue Depletion : A study monitoring tylosin residue depletion in turkey tissues found that residues were effectively cleared within three days of administration at specified dosages .

- Formulation Stability : Research on the stability of this compound soluble powders indicated that formulations maintained acceptable levels over time under controlled conditions, suggesting potential for effective long-term use .

Implications for Human Consumption

The safety of this compound for human consumption has been evaluated through studies assessing its clearance from treated animals before slaughter.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl groups and other functional groups allow it to form hydrogen bonds and other interactions with proteins, enzymes, and other biological molecules. These interactions can modulate the activity of these molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3-dihydroxybutanedioic acid: A simpler compound with fewer functional groups.

4,5-dihydroxy-4,6-dimethyloxan-2-yl: A compound with a similar oxan ring structure.

5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl: Another compound with a similar oxan ring and hydroxyl groups.

Uniqueness

The uniqueness of tylosin tartrate lies in its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound in various scientific fields.

Eigenschaften

IUPAC Name |

2,3-dihydroxybutanedioic acid;(4S,5R,6R,7S,9R,11E,13Z,15R,16S)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2S,3S,4S,5S,6S)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-diene-7-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H75NO17.C4H6O6/c1-13-32-29(21-57-44-41(56-12)40(55-11)36(51)25(5)59-44)16-22(2)14-15-30(48)23(3)17-28(20-47)38(24(4)31(49)18-33(50)61-32)63-43-37(52)35(46(9)10)39(26(6)60-43)62-34-19-45(8,54)42(53)27(7)58-34;5-1(3(7)8)2(6)4(9)10/h14-16,20,23-29,31-32,34-44,49,51-54H,13,17-19,21H2,1-12H3;1-2,5-6H,(H,7,8)(H,9,10)/b15-14+,22-16-;/t23-,24-,25+,26-,27+,28-,29-,31+,32+,34+,35-,36+,37-,38-,39-,40+,41+,42+,43+,44+,45-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUBJGFRKYSIEG-RDEFTMJXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)C=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.C(C(C(=O)O)O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@H](/C=C(\C=C\C(=O)[C@@H](C[C@@H]([C@@H]([C@@H]([C@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)C=O)C)/C)CO[C@@H]4[C@H]([C@H]([C@H]([C@@H](O4)C)O)OC)OC.C(C(C(=O)O)O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H81NO23 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1052.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.